Inosine-8-14C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

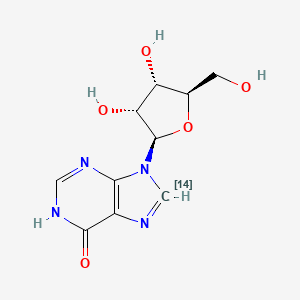

Inosine-8-14C is a useful research compound. Its molecular formula is C10H12N4O5 and its molecular weight is 270.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Metabolic Pathways and T Cell Function

Overview

Inosine serves as an alternative carbon source for T cells, especially under glucose-restricted conditions. Research indicates that Inosine-8-14C can be utilized by effector CD8+ T cells to support their growth and function. The metabolism of inosine involves conversion into hypoxanthine and ribose-5-phosphate, which are crucial for ATP production and biosynthetic processes.

Key Findings

- In vitro studies demonstrated that T cells metabolize this compound into various intermediates through the pentose phosphate pathway (PPP) and glycolysis, enhancing their anti-tumor efficacy when combined with immune checkpoint blockade therapies .

- The incorporation of carbon from Inosine-8-14C into metabolic intermediates was significantly higher than that from glucose, indicating its efficiency as a substrate under nutrient-limited conditions .

Data Table: Metabolic Intermediates from this compound Utilization

| Metabolite | Pathway | Carbon Source |

|---|---|---|

| Ribose-5-phosphate (R5P) | Pentose Phosphate Pathway | This compound |

| Fructose-6-phosphate (Fruc6P) | Glycolysis | This compound |

| Glucose-6-phosphate (G6P) | Glycolysis | This compound |

Cancer Research

Overview

Inosine's ability to enhance T cell function has implications for cancer therapy. Studies have shown that supplementation with this compound can improve the efficacy of adoptive T cell transfer and immune checkpoint inhibitors in tumor models.

Case Study Example

A study co-cultured mouse T effector cells with melanoma cells in glucose-free conditions supplemented with this compound. The results indicated a restoration of tumor-killing activity, demonstrating the compound's potential to overcome metabolic restrictions imposed by tumors .

Plant Biology

Overview

Inosine monophosphate oxidoreductase (IMPDH) plays a crucial role in purine metabolism in plants. The use of this compound allows researchers to trace metabolic pathways leading to ureide synthesis in legumes.

Key Findings

Research on cowpea nodules indicated that the oxidation of inosine monophosphate via IMPDH is a major pathway for purine base production. The utilization of radiolabeled inosine has provided insights into how plants synthesize essential metabolites necessary for growth and nitrogen fixation .

Data Table: Pathways of Purine Production from Inosine Monophosphate

| Pathway | Product | Proportion Utilized (%) |

|---|---|---|

| Xanthosine Monophosphate Pathway | Xanthosine | Variable |

| Inosine Pathway | Hypoxanthine | Variable |

Implications in Genetic Studies

In addition to its metabolic roles, this compound is valuable in genetic studies where purines are crucial for DNA synthesis. Its incorporation into DNA can be traced using radiolabeling techniques, allowing researchers to study nucleotide metabolism and the effects of genetic mutations on purine metabolism .

属性

分子式 |

C10H12N4O5 |

|---|---|

分子量 |

270.22 g/mol |

IUPAC 名称 |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i3+2 |

InChI 键 |

UGQMRVRMYYASKQ-USSWDBROSA-N |

手性 SMILES |

C1=NC2=C(C(=O)N1)N=[14CH]N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

规范 SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。